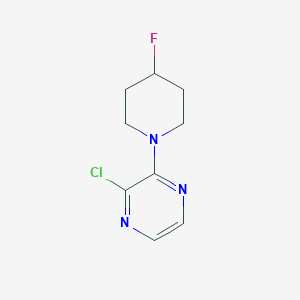
2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine: derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the fluoropiperidinyl group may enhance the compound’s ability to penetrate microbial cell walls, thereby increasing its efficacy .
Anti-inflammatory Applications
The pyrrolopyrazine scaffold, to which the compound belongs, has been associated with anti-inflammatory activity. This suggests potential applications in the treatment of inflammatory diseases, such as arthritis or inflammatory bowel disease. Further research could explore the specific pathways through which 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine exerts its anti-inflammatory effects .
Antiviral Uses
Compounds with a pyrrolopyrazine core have demonstrated antiviral activities. This could make 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine a candidate for the development of new antiviral drugs, particularly those targeting RNA viruses, which often rely on similar structural motifs for replication .
Antifungal Properties
The antifungal properties of pyrrolopyrazine derivatives have been noted in various studies2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine could be developed into antifungal agents, especially for combating drug-resistant strains of fungi, which are an increasing concern in medical settings .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various cancers. The structure of 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine suggests potential applications in this area, particularly in the inhibition of specific kinases involved in cancer cell proliferation and survival .
Antioxidant Potential
While not directly mentioned in the literature, the structural features of 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine imply that it could possess antioxidant properties. This could be beneficial in the prevention of oxidative stress-related diseases, including neurodegenerative disorders.
Each of these applications provides a promising avenue for further research and development. The compound’s unique structure, particularly the incorporation of fluorine, may confer distinct advantages in these therapeutic areas. However, it’s important to note that the action mechanisms of pyrrolopyrazine derivatives are not fully understood, and more research is needed to elucidate these pathways and confirm the potential applications listed above .
Eigenschaften
IUPAC Name |
2-chloro-3-(4-fluoropiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-9(13-4-3-12-8)14-5-1-7(11)2-6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSBVVJEGFKQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489154.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)
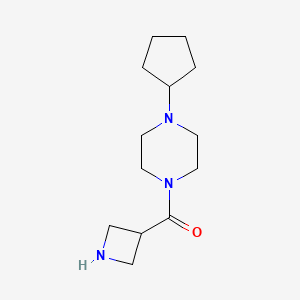
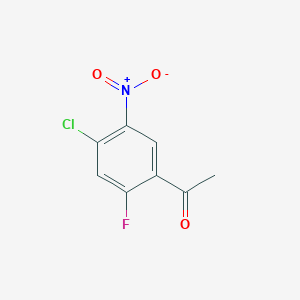
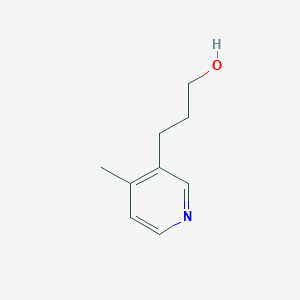




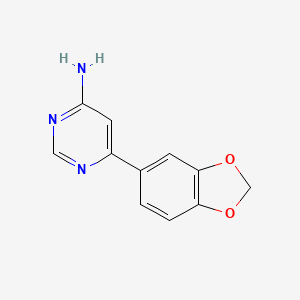
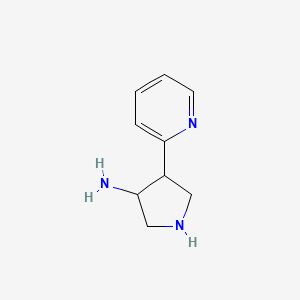

![Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1489175.png)
